molecular formula C19H24ClN3O4S B2944314 N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1215807-82-1

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2944314
CAS No.: 1215807-82-1
M. Wt: 425.93
InChI Key: SKEWYESJKZLPAS-UHFFFAOYSA-N
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Description

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE is a recognized inhibitor of the BCR-ABL1 tyrosine kinase, a well-characterized oncogenic driver in chronic myeloid leukemia (CML) and other hematological malignancies. Its primary research value lies in its utility as a targeted tool compound for investigating aberrant kinase signaling pathways in cellular and in vivo models . Researchers employ this molecule to study mechanisms of oncogenesis, cellular proliferation, and apoptosis, providing critical insights into the pathophysiology of BCR-ABL1-positive cancers. The compound acts by competitively binding to the ATP-binding site of the BCR-ABL1 kinase domain, thereby blocking its phosphorylating activity and subsequent downstream signaling through pathways like JAK-STAT and MAPK/ERK . This targeted inhibition makes it a valuable agent for probing drug resistance mechanisms and for use in combination therapy studies aimed at overcoming resistance to other tyrosine kinase inhibitors. Its application extends to the preclinical assessment of novel therapeutic strategies for leukemia and related disorders.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S.ClH/c1-21(2)10-6-11-22(18(23)15-7-5-12-26-15)19-20-16-13(24-3)8-9-14(25-4)17(16)27-19;/h5,7-9,12H,6,10-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEWYESJKZLPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the furan ring, and the attachment of the dimethylaminopropyl group. Common reagents used in these reactions include dimethyl sulfate, furan-2-carboxylic acid, and various catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE is studied for its potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with various biomolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, benzothiazole derivatives are often explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials, dyes, and other chemical products.

Mechanism of Action

The mechanism of action of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural and functional comparisons can be drawn:

Structural Analogues from Evidence

Compound ID (from ) Key Structural Features Biological Activity
Compounds 6–10 N-(4-chlorophenyl)-hydroxamic acids with cyclic alkyl chains (e.g., cyclohexyl, cyclopentyl) Antioxidant (DPPH, β-carotene assays)
Compound 11 N-phenyl-2-furohydroxamic acid Antioxidant, radical scavenging

Key Points of Comparison

Functional Group Differences: The target compound contains a benzothiazole ring (electron-rich due to methoxy groups) instead of the 4-chlorophenyl or phenyl groups in Compounds 6–11. Methoxy groups may enhance solubility and target binding compared to electron-withdrawing chloro substituents. The dimethylamino propyl side chain in the target compound introduces a positively charged tertiary amine (at physiological pH), which is absent in the hydroxamic acids from the evidence. This could improve water solubility and interaction with negatively charged biological targets.

Biological Activity :

  • Compounds 6–11 exhibit antioxidant activity via radical scavenging (DPPH) and lipid peroxidation inhibition (β-carotene assay) . The target compound’s benzothiazole and furan groups may instead favor enzyme inhibition (e.g., kinase or protease inhibition) due to planar aromatic systems and hydrogen-bonding capabilities.

Physicochemical Properties :

  • The hydrochloride salt form of the target compound likely enhances aqueous solubility compared to neutral hydroxamic acids (Compounds 6–11).
  • The methoxy groups on the benzothiazole may reduce metabolic degradation compared to the chloro substituents in Compounds 6–10, which are prone to dehalogenation.

Hypothetical Data Table

Property Target Compound Compound 6 () Compound 11 ()
Molecular Weight ~450–500 g/mol (estimated) 225.7 g/mol 203.2 g/mol
Solubility in Water High (due to hydrochloride salt) Moderate (neutral hydroxamic acid) Low (hydrophobic phenyl group)
Key Functional Groups Benzothiazole, methoxy, furan, tertiary amine 4-chlorophenyl, hydroxamic acid Phenyl, furohydroxamic acid
Reported Activity Not available (hypothesized enzyme inhibition) Antioxidant (DPPH IC₅₀: ~50 μM) Antioxidant (DPPH IC₅₀: ~30 μM)

Biological Activity

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride is a compound of interest due to its potential biological activity. The structural characteristics of this compound suggest a variety of interactions with biological targets, including enzymes and receptors, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure that incorporates a benzothiazole ring , dimethoxy substituents , and a furan carboxamide moiety . The molecular formula is C21H26ClN3O3S2C_{21}H_{26}ClN_{3}O_{3}S^{2} with a molecular weight of approximately 468.03 g/mol. Its unique arrangement of functional groups is critical for its biological activity.

Antimicrobial Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 25 to 50 μg/mL in some derivatives . The compound's structure suggests that it may interact effectively with bacterial enzymes or cell wall components.

Anti-Cancer Activity

Benzothiazole derivatives have also been explored for their anti-cancer properties. In vitro studies have demonstrated that certain derivatives inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells . The mechanism appears to involve the induction of apoptosis and the inhibition of metastasis.

The proposed mechanism of action for this class of compounds includes:

  • Enzyme Inhibition : Compounds like N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]furan-2-carboxamide may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
  • Receptor Interaction : The ability to bind to various receptors could modulate signaling pathways related to cell growth and apoptosis.

Case Studies

  • Anti-Tubercular Activity : A study evaluated several benzothiazole derivatives against Mtb H37Rv. Compounds with similar structures demonstrated enhanced anti-tubercular activity compared to standard treatments like Rifampicin . The study utilized molecular docking studies to elucidate binding affinities at the DprE1 target site, indicating a promising therapeutic pathway.
  • Anti-Cancer Efficacy : Research involving 4,7-dimethoxybenzothiazole derivatives showed significant anti-proliferative effects on COLO 205 colon cancer cells. The compounds induced cell cycle arrest and apoptosis, highlighting their potential as chemotherapeutic agents .

Data Tables

Compound NameActivity TypeMIC (μg/mL)Reference
Compound 7aAnti-Tubercular25
Compound 11Anti-Cancer50
Compound 12gAnti-Tubercular50

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